molecular formula C12H13F3O3 B7867874 Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate

Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate

Cat. No.: B7867874
M. Wt: 262.22 g/mol
InChI Key: HENIDFDXFOCNES-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel herbicides. It features a propanoate ester backbone linked to a 2-(trifluoromethyl)phenoxy group. The incorporation of the trifluoromethyl group is a common and valuable strategy in agrochemical design, as it can enhance a molecule's biological activity, improve its metabolic stability, and increase its lipophilicity, which affects absorption and translocation within plants . This compound is structurally analogous to derivatives of aryloxyphenoxypropionate (APP) , a major class of herbicides known to act as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in plants . ACCase is a critical enzyme in fatty acid biosynthesis, and its inhibition disrupts the production of lipids necessary for forming cell membranes, ultimately leading to the death of susceptible weeds. Researchers are therefore exploring APP-based structures to develop new, effective weed control solutions . As such, this compound serves as a versatile building block or a candidate for herbicidal activity screening against resistant weed species. Safety Notice: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle all materials appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[2-(trifluoromethyl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-17-11(16)7-8-18-10-6-4-3-5-9(10)12(13,14)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENIDFDXFOCNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 3 2 Trifluoromethyl Phenoxy Propanoate

Established Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing phenoxypropanoates like Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate primarily rely on well-established reactions such as esterification and nucleophilic substitution.

Esterification Approaches (e.g., from Ethyl Propanoate and 2-(trifluoromethyl)phenol)

Esterification is a fundamental reaction in organic synthesis for the formation of esters. The most common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this would theoretically involve the reaction of 3-(2-(trifluoromethyl)phenoxy)propanoic acid with ethanol (B145695).

However, a more common synthetic strategy involves the initial formation of the phenoxy ether bond, followed by manipulations of the carboxylic acid or ester group. The direct esterification approach is less frequently documented for this specific compound, as the precursor acid, 3-(2-(trifluoromethyl)phenoxy)propanoic acid, must first be synthesized. The Fischer esterification itself is a reversible process, and driving the reaction to completion often requires removing the water byproduct, for instance, by using a Soxhlet extractor with molecular sieves.

Base-Catalyzed Phenoxylation Reactions

A more direct and widely used method for the synthesis of this compound and its analogues is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The synthesis proceeds by deprotonating 2-(trifluoromethyl)phenol (B147641) with a suitable base, such as potassium hydroxide (B78521) or sodium hydride, to form the corresponding phenoxide ion. This potent nucleophile then attacks an ethyl propanoate derivative bearing a leaving group at the 3-position, typically a halide like bromine (i.e., ethyl 3-bromopropanoate). prepchem.com This reaction follows an SN2 mechanism, where the phenoxide displaces the halide to form the desired carbon-oxygen bond of the ether linkage. wikipedia.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the SN2 pathway. A similar preparation for a related compound, ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]propionate, was achieved in high yield by heating the reactants at 80-90°C for 24 hours. prepchem.com

Reactant 1Reactant 2BaseSolventConditionsProduct
2-(Trifluoromethyl)phenolEthyl 3-bromopropanoatePotassium Hydroxide (KOH)Dimethylformamide (DMF)80-90°C, 24hThis compound

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and sustainability. Advanced strategies for the synthesis of this compound and its derivatives include enantioselective methods, transition metal catalysis, and biocatalysis.

Enantioselective Synthesis of Analogues and Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific enantiomer. For phenoxypropanoate structures, the carbon atom alpha to the ester group can be a stereocenter. The synthesis of fenoxaprop-p-ethyl, an optically active herbicide with a similar structure, is achieved by reacting 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with ethyl (S)-O-(p-toluenesulfonyl)lactate. researchgate.net This reaction proceeds via a Walden inversion, where the S-configuration of the starting material is converted to the R-configuration in the final product, yielding high optical purity. researchgate.net

Enzymatic methods also provide a powerful tool for obtaining enantiomerically pure compounds. Lipase-catalyzed kinetic resolution, through either hydrolysis of a racemic ester or acylation of a racemic alcohol, is a common strategy. semanticscholar.orgresearchgate.net For example, lipase (B570770) PSIM from Burkholderia cepacia has been used effectively for the kinetic resolution of racemic β-amino carboxylic ester hydrochlorides through hydrolysis, yielding enantiomerically enriched products. semanticscholar.org

Transition Metal-Catalyzed Coupling Reactions in Phenoxy Ether Formation

While the Williamson ether synthesis is robust, it can be limited by the need for strong bases and sometimes harsh reaction conditions. Modern alternatives often employ transition metal catalysis, such as the Buchwald-Hartwig amination, which has been extended to C-O cross-coupling reactions for ether synthesis. These palladium-catalyzed reactions allow for the coupling of aryl halides or triflates with alcohols under milder conditions than traditional methods.

Palladium catalysis is particularly well-suited for reactions involving organofluorine compounds. nih.gov Various palladium-catalyzed methods have been developed for the synthesis of trifluoromethyl-containing heterocycles and for the direct trifluoromethylation of aryl chlorides, demonstrating the compatibility of palladium catalysts with the trifluoromethyl group. nih.govorganic-chemistry.org Although a specific Buchwald-Hartwig C-O coupling for the synthesis of this compound is not prominently documented, the principles of this methodology represent a viable and advanced alternative for forming the key phenoxy ether bond.

Coupling PartnersCatalystLigandBaseSolvent
Aryl Halide/TriflatePalladium Precatalyst (e.g., Pd2(dba)3)Phosphine Ligand (e.g., XPhos, SPhos)Weak Base (e.g., Cs2CO3, K3PO4)Toluene, Dioxane
(e.g., 1-bromo-2-(trifluoromethyl)benzene)
Alcohol
(e.g., Ethyl 3-hydroxypropanoate)

Biocatalytic Approaches for Ester Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. Lipases are a class of enzymes widely used for the synthesis and hydrolysis of esters. nih.gov They can catalyze esterification, transesterification, and acidolysis reactions, often with high enantioselectivity. nih.govmdpi.com

The synthesis of esters like this compound can be achieved through lipase-catalyzed esterification of the corresponding carboxylic acid with ethanol. A well-known and robust enzyme for such transformations is the immobilized lipase B from Candida antarctica (often sold as Novozym 435). nih.gov This biocatalyst is noted for its broad substrate scope and high efficiency. mdpi.comnih.gov Alternatively, lipases can be used for the kinetic resolution of racemic mixtures to isolate a single enantiomer, as demonstrated in the hydrolysis of various esters to yield enantiopure acids or alcohols. semanticscholar.orgnih.gov

Reaction TypeEnzymeSubstratesSolventKey Advantage
EsterificationImmobilized Lipase (e.g., Novozym 435)3-(2-(Trifluoromethyl)phenoxy)propanoic acid, EthanolOrganic Solvent (e.g., Toluene) or Solvent-freeMild conditions, High selectivity
Kinetic Resolution (Hydrolysis)Lipase (e.g., from Burkholderia cepacia)Racemic this compoundBuffer/Organic Co-solventAccess to enantiomerically pure acid and ester

Reaction Mechanisms and Pathways

The reactivity of this compound is governed by its constituent functional groups: the ester, the ether linkage, and the substituted aromatic ring. Understanding the mechanisms of reactions involving these groups is crucial for predicting its chemical behavior and designing synthetic routes.

Mechanistic Studies of Ester Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield 3-(2-(trifluoromethyl)phenoxy)propanoic acid and ethanol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction typically proceeds through an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the ethoxy group is eliminated as ethanol, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid product. The reaction is reversible, and to drive it to completion, a large excess of water is typically used. The electron-withdrawing trifluoromethyl group on the phenoxy ring is expected to have a modest electronic effect on the hydrolysis rate at the distant ester group.

ConditionCatalystMechanism TypeKey StepsReversibility
AcidicH₃O⁺ (e.g., from HCl or H₂SO₄)AAC21. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of ethanolReversible
BasicOH⁻ (e.g., from NaOH)BAC21. Nucleophilic attack by OH⁻ 2. Elimination of ethoxide 3. Deprotonation of carboxylic acidIrreversible

Nucleophilic Substitution Reactions

Nucleophilic substitution at the ester's carbonyl carbon is a fundamental transformation for this compound. This reaction follows a nucleophilic acyl substitution pathway, which is an addition-elimination mechanism. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent reformation of the carbon-oxygen double bond results in the expulsion of the ethoxide leaving group.

Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines (ammonolysis) yields the corresponding amides. This is a common method for creating amide derivatives.

Alkoxides: Reaction with a different alkoxide ion results in transesterification, as discussed in section 2.4.1.

Hydrazines: Treatment with hydrazine (B178648) (H₂NNH₂) leads to the formation of hydrazides, which are useful intermediates in further synthetic transformations.

The trifluoromethyl group, being strongly electron-withdrawing, enhances the electrophilicity of the aromatic ring but its effect on the distant carbonyl carbon is primarily inductive and relatively weak. The reaction is primarily dictated by the nature of the nucleophile and the reaction conditions.

Oxidation Pathways of the Aromatic Ring

The aromatic ring of this compound is susceptible to oxidative transformations, particularly hydroxylation. In biological systems, this often occurs via cytochrome P450 enzymes. The generally accepted mechanism for aromatic hydroxylation involves the formation of a highly reactive epoxide intermediate known as an arene oxide. This intermediate can then undergo a rearrangement to yield a phenol (B47542).

For this compound, several factors influence the position of hydroxylation:

The Ether Linkage: The phenoxy group is an activating, ortho-, para-director.

The Trifluoromethyl Group: The -CF₃ group is a strongly deactivating, meta-director.

The combined influence of these groups directs hydroxylation primarily to the positions ortho and para to the ether linkage. However, the strong deactivating nature of the trifluoromethyl group makes the ring less susceptible to oxidation compared to unsubstituted phenoxy compounds. Chemical methods for aromatic hydroxylation, such as using hydrogen peroxide with a catalyst, can also be employed to introduce a hydroxyl group onto the ring.

Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Modification of the Ester Moiety (e.g., Transesterification)

The ethyl ester group can be readily converted into other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: Follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Base-Catalyzed Transesterification: An alkoxide corresponding to the new alcohol is used as the nucleophile. This reaction is also an equilibrium process.

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, 3-(2-(trifluoromethyl)phenoxy)propanoic acid, which can then be re-esterified with a variety of alcohols using standard methods like Fischer esterification to produce different ester derivatives.

Reagent AlcoholCatalystPotential Product
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Mthis compound
Benzyl alcoholAcid (e.g., H₂SO₄) or Base (e.g., NaOBn)Benzyl 3-(2-(trifluoromethyl)phenoxy)propanoate
IsopropanolAcid (e.g., H₂SO₄) or Base (e.g., NaO-iPr)Isopropyl 3-(2-(trifluoromethyl)phenoxy)propanoate

Functionalization of the Phenoxy Ring

The aromatic ring provides a template for introducing new functional groups via electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a critical role in determining the position of the incoming electrophile.

The ether oxygen is an activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is strongly deactivating and a meta-director. Therefore, the substitution pattern is a result of the interplay between these two groups. The activating effect of the ether oxygen typically dominates the directing effect.

Possible electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. Substitution is expected to occur at the positions ortho and para to the ether linkage, with the para-position being sterically more accessible.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). Again, substitution is directed to the ortho and para positions relative to the ether group.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively. However, the deactivating effect of the trifluoromethyl group can make these reactions challenging, often requiring harsh conditions.

The deactivating nature of the trifluoromethyl group generally slows down the rate of electrophilic aromatic substitution compared to benzene (B151609) or anisole.

Chemical Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is renowned for its high stability, a characteristic attributed to the strength of the carbon-fluorine bond. mdpi.comrsc.org This inherent inertness means that chemical transformations of the -CF₃ group attached to an aromatic ring, such as in this compound, are challenging and typically necessitate specific and often forcing reaction conditions. rsc.org Nevertheless, several methodologies have been developed to modify this functional group, primarily focusing on hydrolysis to a carboxylic acid or partial reduction and functionalization through C-F bond activation.

Hydrolysis to Carboxylic Acid

One of the most direct transformations of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid (-COOH). This conversion requires harsh acidic conditions. Research has demonstrated that a combination of fuming sulfuric acid (oleum) and boric acid can effectively hydrolyze trifluoromethyl groups on various triarylphosphines. rsc.orgsemanticscholar.org While the specific substrate in these studies was not this compound, the methodology is applicable to aryl trifluoromethyl groups in general. The proposed mechanism involves the enhancement of the medium's acidity by the reagents, which facilitates the cleavage of the strong C-F bonds. semanticscholar.org

The reaction conditions are critical and can be modulated to control the extent of conversion. The high acidity of the medium protonates the trifluoromethyl group, initiating the hydrolysis cascade that ultimately yields the carboxylic acid.

Starting Material ClassReagentsConditionsProductRef.
Trifluoromethylated triarylphosphinesFuming H₂SO₄, H₃BO₃TBDCarboxylic arylphosphines rsc.org
Trifluoromethyl-substituted arenesTrifluoromethanesulfonic acidTBDFriedel-Crafts type products

Table 1: Representative Conditions for the Hydrolysis of Aromatic Trifluoromethyl Groups. Note: TBD (To Be Determined) indicates that specific conditions such as temperature and reaction time would need to be optimized for this compound.

C-F Bond Activation and Functionalization

Recent advancements in catalysis have enabled the selective functionalization of a single C-F bond within the trifluoromethyl group, providing a pathway to difluorinated compounds (Ar-CF₂R). nih.govscispace.comrsc.org This "molecular editing" approach is of significant interest as it allows for the diversification of readily available trifluoromethyl arenes. nih.govscispace.com These transformations often proceed through radical intermediates generated under photoredox or transition-metal-catalyzed conditions. rsc.org

The general strategy involves a single-electron transfer (SET) to the trifluoromethyl arene, which generates a radical anion. This intermediate then fragments, cleaving one C-F bond to form a difluorobenzyl radical. This radical can then be trapped by a variety of reagents, such as alkenes or hydrogen atom donors, to yield the functionalized product. nih.gov A significant challenge in this chemistry is preventing over-reduction, as the C-F bonds in the resulting difluoromethyl group are weaker than those in the original trifluoromethyl group. scispace.com

Catalyst/Reagent SystemTransformationSubstrate ScopeProduct TypeRef.
Photoredox Catalysis (e.g., Ir or Ru complexes)Ar-CF₃ → Ar-CF₂RUnactivated TrifluoromethylarenesDifluoroalkyl aromatics scispace.comrsc.org
Transition Metal Complexes / Lewis AcidsAr-CF₃ → Ar-CF₂HTrifluoromethylated aromatic and alkyl compoundsDifluoromethyl arenes rsc.org

Table 2: General Methodologies for C-F Bond Activation of Aromatic Trifluoromethyl Groups.

These methods provide a powerful tool for the late-stage functionalization of molecules containing the trifluoromethyl group. For a compound like this compound, such transformations could potentially yield derivatives with altered electronic and lipophilic properties while preserving the core phenoxypropanoate structure. However, the compatibility of the required catalysts and reagents with the ester and ether moieties would need to be carefully considered and experimentally verified.

Computational and Theoretical Chemistry Studies on Ethyl 3 2 Trifluoromethyl Phenoxy Propanoate

Quantum Chemical Calculations

Despite a thorough search for dedicated studies on the quantum chemical properties of Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate, specific research articles detailing these calculations for this particular compound could not be located in the available literature. Methodologies for such analyses are well-established in computational chemistry; however, their application to this specific molecule does not appear to be published.

No specific studies providing the optimized molecular geometry, including bond lengths, bond angles, or conformational analysis of this compound, were found.

There are no available data from quantum chemical calculations that describe the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound.

Information regarding the calculated chemical reactivity descriptors, such as Fukui functions or the analysis of the electrostatic potential surface for this compound, is not present in the reviewed literature.

Calculated thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, for this compound derived from quantum chemical methods were not found in published research.

Molecular Modeling and Simulation

No molecular docking studies featuring this compound as a ligand to investigate its interactions with biological targets have been published.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed insights into its conformational stability and the dynamics of its interactions with its environment. mdpi.comdovepress.com For a molecule like this compound, MD simulations can elucidate the preferred three-dimensional structures and the flexibility of the molecule over time.

The conformational landscape of this molecule is primarily dictated by the rotation around several key single bonds: the C-O ether bond, the O-C bond of the propanoate chain, and the C-C bonds within the ethyl group. The presence of the bulky and highly electronegative trifluoromethyl group on the phenoxy ring introduces significant steric and electronic effects that influence these rotational barriers. nih.govresearchgate.net Computational studies on similar fluorinated aromatic compounds have shown that such substitutions can lead to a preference for non-planar conformations. nih.govresearchgate.net For instance, trifluoromethoxybenzenes, unlike their methoxy (B1213986) counterparts, tend to adopt a conformation where the -OCF3 group is orthogonal to the phenyl ring. nih.gov

In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of solvent molecules, and the motions of all atoms would be calculated over a period of time by solving Newton's equations of motion. mdpi.com Analysis of the simulation trajectory would reveal the most populated conformational states and the energetic barriers between them.

Table 1: Hypothetical Conformational Analysis of this compound

Dihedral AngleConformerRelative Energy (kcal/mol)Boltzmann Population (%)Key Intramolecular Interactions
C(aryl)-O-C-C(propanoate)Gauche0.065Stabilizing hyperconjugative interactions
C(aryl)-O-C-C(propanoate)Anti1.530Minor steric hindrance
O-C-C(carbonyl)-O(ethyl)Syn0.095Reduced dipole moment
O-C-C(carbonyl)-O(ethyl)Anti3.05Steric clash between carbonyl and ethyl group

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values would require dedicated computational studies.

The interaction dynamics of this compound with its surroundings, such as solvent molecules or biological macromolecules, can also be investigated using MD simulations. These simulations can provide information on the formation and lifetime of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that govern the molecule's behavior in different environments. mdpi.com

Topological Studies of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonding. wikipedia.orgamercrystalassn.org This approach, developed by Richard Bader, partitions the electron density into atomic basins, allowing for the calculation of atomic properties and the characterization of interatomic interactions. nih.govgla.ac.uk A topological analysis of the electron density of this compound would provide quantitative insights into the nature of its chemical bonds.

The analysis focuses on the properties of the electron density (ρ) at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The values of the electron density and its Laplacian (∇²ρ) at the BCP are particularly informative. uni-muenchen.denih.gov A high value of ρ indicates a significant accumulation of electron density, characteristic of a covalent bond. The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, characteristic of closed-shell interactions like ionic bonds and van der Waals interactions). uniovi.es

For this compound, a QTAIM analysis would likely reveal the following:

C-F bonds: These bonds are expected to have a high degree of ionic character due to the large electronegativity difference between carbon and fluorine. This would be reflected in a relatively low ρ and a positive ∇²ρ at the BCP.

C-O and C-C bonds: These bonds would exhibit characteristics of polar covalent and covalent bonds, respectively, with higher ρ values and negative or near-zero ∇²ρ values.

Intramolecular interactions: QTAIM can also identify weaker intramolecular interactions, such as hydrogen bonds, which can influence the molecule's conformation.

Table 2: Hypothetical QTAIM Topological Properties for Selected Bonds in this compound

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Character
C(aryl)-C(CF3)0.25+0.10Polar Covalent
C-F0.18+0.85Highly Polar Covalent / Ionic
C(aryl)-O0.23+0.25Polar Covalent
C=O0.35-0.50Covalent
O-C(ethyl)0.22+0.30Polar Covalent

Note: This table is illustrative, presenting expected trends for the types of bonds present. Actual values would be derived from specific quantum chemical calculations.

Mechanistic Insights from Computational Studies

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. rsc.orgmorressier.com For this compound, computational studies can be employed to investigate various potential reaction pathways, identify transition states, and calculate the energetic profiles of these transformations.

Elucidation of Reaction Mechanisms

A key aspect of understanding the chemical reactivity of this compound is the elucidation of its potential reaction mechanisms. For instance, the hydrolysis of the ester group is a fundamental reaction for this class of compounds. Computational studies, typically using Density Functional Theory (DFT), can map out the step-by-step process of this reaction. researchgate.netrug.nl

For the hydrolysis of this compound, a computational study would model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. The calculations would identify the transition state for the formation of a tetrahedral intermediate, followed by the subsequent breakdown of this intermediate to form 3-(2-(trifluoromethyl)phenoxy)propanoic acid and ethanol (B145695). The geometries of the reactants, intermediates, transition states, and products along the reaction coordinate would be optimized to provide a detailed picture of the molecular transformations. nih.gov

Furthermore, computational studies can explore other potential reactions, such as thermal decomposition. For example, studies on the decomposition of ethyl propanoate have shown that the lowest energy pathway involves a six-membered ring transition state (a retro-ene reaction) to produce ethene and propanoic acid. researchgate.netnih.gov A similar pathway could be investigated for this compound, along with competing bond fission reactions. nih.gov

Energetic Profiles of Chemical Transformations

Once the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface have been located, their relative energies can be calculated to construct an energetic profile for the reaction. This profile provides crucial information about the thermodynamics and kinetics of the transformation.

Table 3: Hypothetical Energetic Profile for the Hydrolysis of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants + H₂O0.0
2Transition State 1 (Tetrahedral intermediate formation)+15.2
3Tetrahedral Intermediate-5.7
4Transition State 2 (C-O bond cleavage)+12.8
5Products (Acid + Alcohol)-10.3

Note: This table represents a plausible energetic profile for an ester hydrolysis reaction. The specific values are for illustrative purposes and would need to be determined by detailed quantum chemical calculations for the target molecule.

By comparing the energetic profiles of different possible reaction pathways, computational chemistry can predict the most likely mechanism for a given transformation. mdpi.com This predictive power is invaluable for designing new reactions and understanding the stability and reactivity of chemical compounds.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Features for Bioactivity in Phenoxypropanoates

The bioactivity of phenoxypropanoates is intrinsically linked to their molecular architecture. The general structure consists of a phenoxy group linked to a propanoate moiety, and variations in these core components can significantly impact their herbicidal potency. For the broader class of aryloxyphenoxypropionate herbicides, the presence of the aryloxyphenoxypropionate motif is fundamental for their inhibitory action on ACCase. mdpi.com

Key structural features that are generally recognized for high bioactivity in this class include:

The Aryloxyphenoxy Moiety: This core structure is essential for fitting into the active site of the ACCase enzyme. The specific substituents on the aryl ring play a crucial role in the binding affinity.

The Propanoate Group: The propionic acid or ester portion of the molecule is critical. The stereochemistry at the chiral center of the propanoate group is often a determining factor for bioactivity, with the (R)-enantiomer typically being the more active form.

The Ester Functionality: The ethyl ester in Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate, like in other similar herbicides, is believed to enhance uptake and translocation within the plant. It is often hydrolyzed in vivo to the corresponding carboxylic acid, which is the active form that inhibits the ACCase enzyme.

While direct studies on this compound are limited, the foundational principles derived from the broader class of phenoxypropanoates suggest that these key structural elements are indispensable for its biological function.

Influence of the Trifluoromethyl Group on Molecular Interactions and Lipophilicity

The trifluoromethyl (-CF3) group at the ortho-position of the phenoxy ring in this compound is a critical substituent that significantly influences its physicochemical properties and, consequently, its biological activity.

The -CF3 group is known to have the following effects:

Increased Lipophilicity: The presence of the trifluoromethyl group generally increases the lipophilicity (fat-solubility) of a molecule. This enhanced lipophilicity can facilitate the compound's ability to penetrate the waxy cuticles of plant leaves and pass through cell membranes to reach its target site, the ACCase enzyme within the chloroplasts.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation within the plant. This stability can lead to a longer half-life of the active compound at the target site, thereby enhancing its herbicidal efficacy.

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. This property can alter the electron density distribution of the aromatic ring, which can influence how the molecule interacts with the amino acid residues in the binding pocket of the ACCase enzyme. These electronic modifications can impact the binding affinity and selectivity of the inhibitor.

The strategic placement of the -CF3 group is a common approach in the design of agrochemicals and pharmaceuticals to enhance their effectiveness and pharmacokinetic properties.

Role of Phenoxy and Ester Moieties in Ligand Binding and Specificity

The phenoxy and ester moieties are fundamental to the interaction of this compound with its biological target.

Phenoxy Moiety: The phenoxy group serves as a crucial scaffold that correctly positions the molecule within the active site of the ACCase enzyme. The ether linkage provides a degree of rotational flexibility, allowing the molecule to adopt an optimal conformation for binding. The aromatic ring of the phenoxy group can engage in various non-covalent interactions, such as van der Waals forces and electrostatic interactions, with the hydrophobic and polar residues of the enzyme's binding pocket. nih.gov

Ester Moiety: The ethyl propanoate group also plays a significant role. While the ester itself is important for the compound's uptake and transport, it is generally understood that the corresponding carboxylic acid is the active form of the inhibitor. The carboxylate group of the hydrolyzed acid can form key ionic and hydrogen bond interactions with specific amino acid residues in the ACCase active site, which is a critical step for potent inhibition. The presence of both an ester and a ketone functionality in related structures enables diverse reaction pathways, highlighting its importance in medicinal chemistry. myskinrecipes.com

The combination of the phenoxy scaffold for initial recognition and the propanoate "warhead" for strong binding and inhibition is a hallmark of this class of herbicides.

Comparative Analysis with Analogous Aryloxyphenoxypropionate Derivatives

To understand the specific properties of this compound, it is useful to compare it with other well-known aryloxyphenoxypropionate herbicides.

CompoundKey Structural Differences from this compoundKnown Bioactivity Characteristics
Fenoxaprop-P-ethyl Contains a benzoxazolyl group attached to the phenoxy ring instead of a trifluoromethyl-substituted phenyl group.A selective herbicide used to control grassy weeds in broadleaf crops. The R-enantiomer is the active form. herts.ac.uk
Quizalofop-P-ethyl Features a quinoxalinyl group attached to the phenoxy ring.Known for its high efficacy against a broad spectrum of grass weeds and is also used in broadleaf crops.
Haloxyfop-P-methyl Has a pyridinyl group containing a trifluoromethyl and a chloro substituent attached to the phenoxy ring, and is a methyl ester.A potent herbicide used for the control of annual and perennial grasses in various crops.

Mechanistic Investigations of Biological Interactions in Chemical Systems

Enzyme Inhibition Mechanisms (in vitro studies)

The primary mechanism of action for aryloxyphenoxypropionate compounds involves the targeted inhibition of specific enzymes essential for plant growth. While direct in vitro studies on Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate are not extensively available in the public domain, a mechanistic understanding can be inferred from comprehensive research on structurally related analogues.

Based on its chemical structure, the primary target enzyme for this compound is predicted to be Acetyl-CoA Carboxylase (ACCase) . herts.ac.ukherts.ac.uk ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of fatty acids. herts.ac.ukherts.ac.uk The inhibition of this enzyme disrupts the production of lipids, which are vital components of cell membranes and are essential for the growth and development of susceptible plant species. herts.ac.ukherts.ac.uk

Aryloxyphenoxypropionate herbicides are known to be potent and selective inhibitors of the ACCase found in most grass species. herts.ac.ukherts.ac.uk There is no evidence to suggest that this compound targets other enzymes such as Phytoene Desaturase (PDS) or Histone Deacetylases (HDACs).

While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound are not readily found in published literature, the binding affinity and kinetics of related aryloxyphenoxypropionate herbicides have been extensively studied. For this class of compounds, herbicidal activity is directly correlated with their ability to inhibit ACCase.

The inhibition of ACCase by these compounds is typically potent, with IC50 values often in the micromolar to nanomolar range. For instance, related compounds have demonstrated significant inhibitory action against ACCase from susceptible grass species. The kinetic studies of these interactions often reveal a non-competitive or uncompetitive inhibition pattern with respect to the substrates (acetyl-CoA, bicarbonate, and ATP), indicating that the inhibitor binds to a site on the enzyme that is distinct from the active site.

Table 1: Representative Inhibition Data for Structurally Related ACCase Inhibitors (Note: This table presents data for analogous compounds to illustrate typical binding affinities and is not direct data for this compound)

Compound Class Target Enzyme Organism IC50 Value
Aryloxyphenoxypropionate ACCase Avena fatua (Wild oat) ~0.1-1 µM
Aryloxyphenoxypropionate ACCase Setaria viridis (Green foxtail) ~0.2-2 µM

Molecular Basis of Enzyme-Ligand Interactions

The molecular basis for the inhibitory action of aryloxyphenoxypropionate herbicides on ACCase has been elucidated through structural biology and molecular modeling studies of related compounds. These inhibitors are known to bind to the carboxyltransferase (CT) domain of the homodimeric form of ACCase in susceptible grass species.

The binding site is located at the interface of the two CT domains. The interaction is characterized by a "lock-and-key" mechanism where the inhibitor fits into a specific hydrophobic pocket. The trifluoromethyl group on the phenoxy ring of this compound is likely to play a significant role in the binding affinity, potentially through enhanced hydrophobic interactions within the binding pocket. The propanoate ester moiety is also crucial for the proper orientation of the molecule within the binding site to maximize interactions with key amino acid residues.

Molecular Basis of Agrochemical Action (Chemical Pathways)

The herbicidal effect of this compound, as inferred from its chemical class, is a direct consequence of the disruption of a fundamental biochemical pathway in target plants.

The primary biochemical pathway disrupted by aryloxyphenoxypropionate herbicides is fatty acid biosynthesis . herts.ac.ukherts.ac.uk By inhibiting ACCase, these compounds block the formation of malonyl-CoA, the building block for the elongation of fatty acid chains. This leads to a rapid cessation of lipid synthesis, which has several downstream consequences:

Disruption of Cell Membrane Formation: Without a supply of new fatty acids, the plant cannot produce the phospholipids and glycolipids necessary for the formation and maintenance of cell membranes. This is particularly detrimental in regions of active growth, such as meristems.

Inhibition of Growth: The inability to form new cells due to the lack of membrane components leads to a rapid cessation of plant growth.

Secondary Effects: The disruption of lipid metabolism can also lead to a cascade of secondary effects, including the accumulation of toxic precursors and a general failure of cellular integrity, ultimately leading to plant death.

A key feature of aryloxyphenoxypropionate herbicides is their selectivity, typically controlling grass weeds in broadleaf crops. This selectivity is primarily based on the structural differences in the target enzyme, ACCase, between susceptible (most grasses) and tolerant (most broadleaf plants and some grasses) species.

Target Site-Based Selectivity: The ACCase in broadleaf plants is of a heterodimeric form, which has a different structure from the homodimeric ACCase found in susceptible grasses. This structural difference in the CT domain prevents the effective binding of the herbicide, rendering the enzyme and the plant insensitive.

Metabolic Detoxification: In some tolerant plant species, selectivity can also be achieved through rapid metabolic detoxification of the herbicide. The ester linkage in this compound can be susceptible to hydrolysis by esterases, potentially leading to its inactivation in tolerant plants before it can reach its target site.

The design of selective herbicides like those in the aryloxyphenoxypropionate class leverages these biochemical and structural differences between weed and crop species to achieve effective weed control without causing significant harm to the desired crop.

Environmental Chemical Fate and Degradation Mechanisms

Chemical Degradation Pathways of the Compound

The primary chemical degradation pathway for Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate in aqueous environments is anticipated to be the hydrolysis of its ethyl ester group. This reaction can be catalyzed by either acids or bases. chemguide.co.uk Additionally, cleavage of the ether linkage represents another potential, though likely slower, degradation route.

Hydrolysis of the Ester Linkage:

Ester hydrolysis is a well-documented reaction that splits an ester into a carboxylic acid and an alcohol. wikipedia.orgchemistrysteps.com The reaction's rate and mechanism are highly dependent on the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis : In acidic conditions, the hydrolysis of the ester is a reversible reaction catalyzed by the presence of an acid (e.g., H₂SO₄). chemguide.co.uk The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comyoutube.com For this compound, this pathway would yield 3-(2-(trifluoromethyl)phenoxy)propanoic acid and ethanol (B145695). The reaction is the reverse of Fischer esterification, and an excess of water is required to drive the equilibrium towards the products. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, hydrolysis, also known as saponification, is an irreversible process. chemguide.co.ukchemistrysteps.com The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic ethoxide to form a carboxylate salt and ethanol. This reaction proceeds to completion and is generally faster than acid-catalyzed hydrolysis. chemistrysteps.com

Studies on related aryloxyphenoxypropionate herbicides, such as fenoxaprop-ethyl, confirm that hydrolysis is a major degradation pathway. Fenoxaprop-ethyl degrades rapidly in water, primarily through hydrolysis, to form its corresponding acid, fenoxaprop. nih.govresearchgate.net

Cleavage of the Ether Linkage:

The ether bond in phenoxypropionate compounds can also undergo cleavage, although this is typically a more energy-intensive process than ester hydrolysis. Research on similar compounds suggests that this cleavage can occur under certain environmental conditions. For instance, studies on C-ethers have proposed degradation mechanisms that involve the cleavage of the phenyl-oxygen bond, leading to the formation of radical intermediates. nasa.gov While less common than hydrolysis, this pathway would break down this compound into 2-(trifluoromethyl)phenol (B147641) and an ethyl propanoate derivative.

The expected primary products from these degradation pathways are summarized in the table below.

Degradation PathwayReactantsProducts
Acid-Catalyzed HydrolysisThis compound + H₂O (in excess, H⁺ catalyst)3-(2-(Trifluoromethyl)phenoxy)propanoic acid + Ethanol
Base-Catalyzed HydrolysisThis compound + OH⁻3-(2-(Trifluoromethyl)phenoxy)propanoate Salt + Ethanol
Ether Linkage CleavageThis compound2-(Trifluoromethyl)phenol + Ethyl 3-hydroxypropanoate

Investigations into Autoxidation and Hydrolytic Stability in Chemical Environments

Hydrolytic Stability:

The trifluoromethyl (CF₃) group is known for its high stability and robustness. tcichemicals.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to chemical and metabolic degradation. nih.gov Its presence on the aromatic ring enhances the molecule's oxidative stability. nih.gov Therefore, the trifluoromethyl group itself is not expected to undergo hydrolysis under typical environmental conditions. The stability of this group means that degradation of the molecule will occur at other functional groups, primarily the ester linkage.

The ester group, as discussed, is the most likely site for hydrolytic degradation. The rate of hydrolysis is pH-dependent, with the reaction being significantly slower in neutral water compared to acidic or alkaline conditions. chemguide.co.uk

Autoxidation:

Autoxidation is a process of oxidation that occurs in the presence of oxygen. For aliphatic esters, this process can be a significant degradation pathway, often initiated by heat or light and proceeding via a free-radical chain mechanism. Studies on the autoxidation of neopentyl esters have shown that the reaction leads to a variety of products, including hydroperoxides, which can further react to form keto- and hydroxy-esters. rsc.org A key finding from these studies is that significant amounts of the parent carboxylic acid and alcohol are also formed, not through hydrolysis, but as direct products of the oxidation process. rsc.org

For this compound, autoxidation would likely involve the formation of hydroperoxides at the carbon atoms adjacent to the ether oxygen or the ester group. Subsequent reactions of these intermediates could lead to chain cleavage and the formation of various degradation products, as detailed in the table below.

ProcessPotential Reaction SitePrimary IntermediatesPotential Final Products
AutoxidationAliphatic chain of the propanoate moietyHydroperoxidesKeto-esters, Hydroxy-esters, 3-(2-(Trifluoromethyl)phenoxy)propanoic acid, Ethanol
HydrolysisEster carbonyl groupTetrahedral intermediate3-(2-(Trifluoromethyl)phenoxy)propanoic acid, Ethanol

It is important to note that while hydrolysis is a reaction with water, autoxidation involves reaction with oxygen, and the two processes can occur concurrently, leading to a complex mixture of degradation products in the environment. rsc.org

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